2-METHYLINDAZOLE-7-BORONIC ACID PINACOL ESTER
Overview
Description
“2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-2H-indazole” is a chemical compound with the molecular formula C16H24BNO2 . It is used in various chemical reactions and has specific physical and chemical properties that make it useful in different applications .
Synthesis Analysis
The synthesis of this compound involves several steps, but the exact process can vary depending on the specific requirements of the reaction . The synthesis process often involves the use of a catalyst to facilitate the reaction .Molecular Structure Analysis
The molecular structure of this compound includes a boron atom, which is part of a dioxaborolan-2-yl group . This group is attached to an indazole ring, which also has a methyl group attached to it .Chemical Reactions Analysis
This compound is involved in various chemical reactions . The exact reactions it can participate in depend on the conditions of the reaction, such as the temperature, pressure, and the presence of other chemicals .Physical and Chemical Properties Analysis
This compound has a molecular weight of 273.2 g/mol . It has a density of 1.1±0.1 g/cm3, a boiling point of 370.5±42.0 °C at 760 mmHg, and a flash point of 177.9±27.9 °C . It has 3 hydrogen bond acceptors, 0 hydrogen bond donors, and 1 freely rotating bond .Scientific Research Applications
Synthesis and Structural Analysis : A significant intermediate of 1H-indazole derivatives, Tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate, was synthesized and structurally analyzed using FTIR, NMR, MS, and X-ray diffraction. The molecular structure was confirmed to be consistent with experimental data through density functional theory (DFT) calculations, revealing stable and unstable conformers (Ye et al., 2021).
Physicochemical Properties : The physicochemical properties of compounds like methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and related compounds were investigated. Their structures were confirmed by various spectroscopic methods and crystallographic analysis, and DFT was used to further understand their molecular electrostatic potential and frontier molecular orbitals (Huang et al., 2021).
Antioxidant Properties : In a study on indazole derivatives, tetrahydroindazoles were synthesized using microwave irradiation, which improved yields and shortened reaction times. The antioxidant activity of these compounds was evaluated, showing moderate activity in DPPH and ABTS assays (Polo et al., 2016).
Boronate Ester Synthesis : Research into the synthesis of boronate ester intermediates with benzene rings, like the title compound, focused on their structural confirmation and conformational analyses. DFT studies provided insights into their vibrational properties and spectroscopic data (Wu et al., 2021).
Potential Herbicidal Activity : A study on 3-chloro-2-(4-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-2H-indazole derivatives demonstrated potent herbicidal activity against annual weeds in greenhouse and flooded paddy conditions, offering insights into the agricultural applications of these compounds (Hwang et al., 2005).
Prochelator Synthesis and Cytoprotection : The synthesis of BSIH analogs, boronate ester prochelators, showed improved hydrolytic stability and effectiveness in releasing chelators for iron sequestration in cells under oxidative stress. This research highlights the potential medical applications of these compounds (Wang & Franz, 2018).
Fluorescence Probes for H2O2 Detection : A series of boronate ester fluorescence probes were synthesized for detecting hydrogen peroxide. The study found variations in fluorescence responses based on different electron-withdrawing or electron-donating groups in the systems, indicating their potential in biochemical sensing (Lampard et al., 2018).
Properties
IUPAC Name |
2-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BN2O2/c1-13(2)14(3,4)19-15(18-13)11-8-6-7-10-9-17(5)16-12(10)11/h6-9H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDGGWHYHHVYGQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC3=CN(N=C23)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50724385 | |
Record name | 2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50724385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
845751-67-9 | |
Record name | 2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50724385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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